4'-Cyano-3-(2-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Cyano-3-(2-methoxyphenyl)propiophenone" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with cyano groups and methoxyphenyl structures have been investigated. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one has been reported, which shares the cyano and methoxy functional groups, although in a different chemical context . Additionally, new monomers and copolymers containing 4-cyanophenyl groups have been synthesized, indicating the interest in cyanophenyl-based structures for their photophysical, electrochemical, and electroluminescent properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one was achieved, and an "abnormal" product was obtained during isomerization with potassium t-butoxide in t-butanol, followed by alkylation with methyl iodide . In another study, the synthesis of novel copolymers was performed using Suzuki coupling of dibromothienyl benzonitrile monomers with a fluorene diboronic acid ester . These methods highlight the complexity and creativity required in the synthesis of cyano and methoxyphenyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been explored using various computational techniques. For instance, quantum chemical calculations were performed to determine the molecular structure and spectroscopic data of a compound with a methoxy group and a phenyl ring, although with additional substituents and a different core structure . These studies typically involve density functional theory (DFT) calculations to optimize geometry and predict vibrational spectra.

Chemical Reactions Analysis

The chemical reactions involving cyano and methoxyphenyl groups can be complex, as indicated by the formation of an "abnormal" product during the synthesis of a related compound . The reactivity of such groups can lead to a variety of products depending on the reaction conditions and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano and methoxyphenyl-containing compounds are of significant interest. For example, the photophysical, electrochemical, and electroluminescent properties of novel copolymers with cyanophenyl groups were studied, revealing insights into their potential applications in polymer LEDs and their unique behavior in electronic devices . These properties are influenced by the molecular structure, including the presence of electron-withdrawing or electron-donating groups, and the overall conjugation of the polymer backbone.

Scientific Research Applications

1. Optical Properties and Mechanofluorochromic Behavior

A study conducted by Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 4'-Cyano-3-(2-methoxyphenyl)propiophenone. They found that these compounds exhibit distinct luminescence and mechanofluorochromic properties due to their unique stacking modes. This discovery opens avenues for applications in optical materials and sensors.

2. Polymer Synthesis and Material Properties

Research by Hergué et al. (2009) focused on polymers based on 3-cyano-4-methoxythiophene, a compound similar in structure to this compound. Their study revealed that the position of methoxy and cyano groups significantly impacts the reactivity and structure of the resultant polymer, which can be critical for developing new materials with specific optical and electronic properties.

3. Natural Compound Derivatives from Pine Needles

In an investigation of natural compounds, Andersson and Lundgren (1988) isolated derivatives of this compound from pine needles. This highlights the potential of using natural sources for obtaining valuable chemical compounds for various applications.

4. Corrosion Inhibition in Metal Solutions

The research by Abu-Rayyan et al. (2022) investigated acrylamide derivatives, closely related to this compound, for their ability to inhibit corrosion in metal solutions. Their findings suggest potential applications in corrosion prevention in industrial settings.

5. Medical and Pharmacological Research

A study by Greene et al. (2016) explored the synthesis of derivatives similar to this compound for use as tubulin-targeting antitumor agents. This indicates the potential of such compounds in developing new cancer treatments.

properties

IUPAC Name |

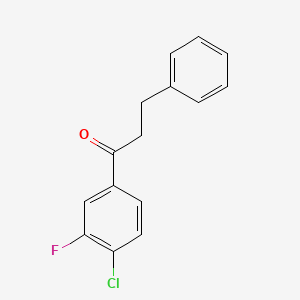

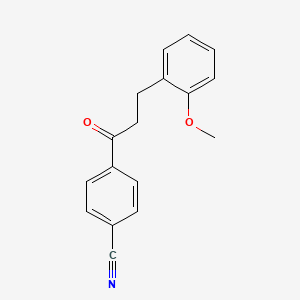

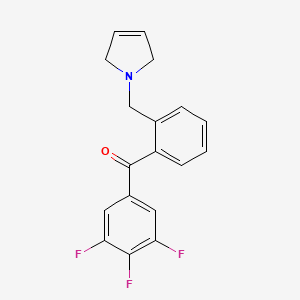

4-[3-(2-methoxyphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFYFWUITBIMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644166 |

Source

|

| Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-73-8 |

Source

|

| Record name | 4-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)

![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)